

Introduction: Elucidating the Profile of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *3-Cyano-4-isobutoxybenzoic acid*

CAS No.: 528607-60-5

Cat. No.: B1371355

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3-Cyano-4-isobutoxybenzoic acid is a substituted aromatic carboxylic acid that has garnered attention as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctional structure—comprising a carboxylic acid, a nitrile group, and an isobutoxy ether—makes it a valuable precursor for the synthesis of complex heterocyclic compounds.[1] Notably, it serves as a key intermediate in the development of agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[2]

A thorough understanding of the physical characteristics of this compound is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of its core properties, outlines detailed methodologies for its characterization, and explains the scientific rationale behind these experimental choices, ensuring a foundation of trustworthiness and technical accuracy for researchers in the field.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers and molecular properties of **3-Cyano-4-isobutoxybenzoic acid** are summarized below.

Property	Value	Source
IUPAC Name	3-cyano-4-(2-methylpropoxy)benzoic acid	[1]
CAS Number	528607-60-5	[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[1]
Molecular Weight	219.24 g/mol	[1]
Canonical SMILES	<chem>CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N</chem>	[1]
InChI Key	NPSZYDWWXISOEH-UHFFFAOYSA-N	[1]

The presence of the isobutoxy group is a critical structural feature, enhancing the molecule's solubility in common organic solvents, which is a significant advantage for its application in synthetic chemistry.[1]

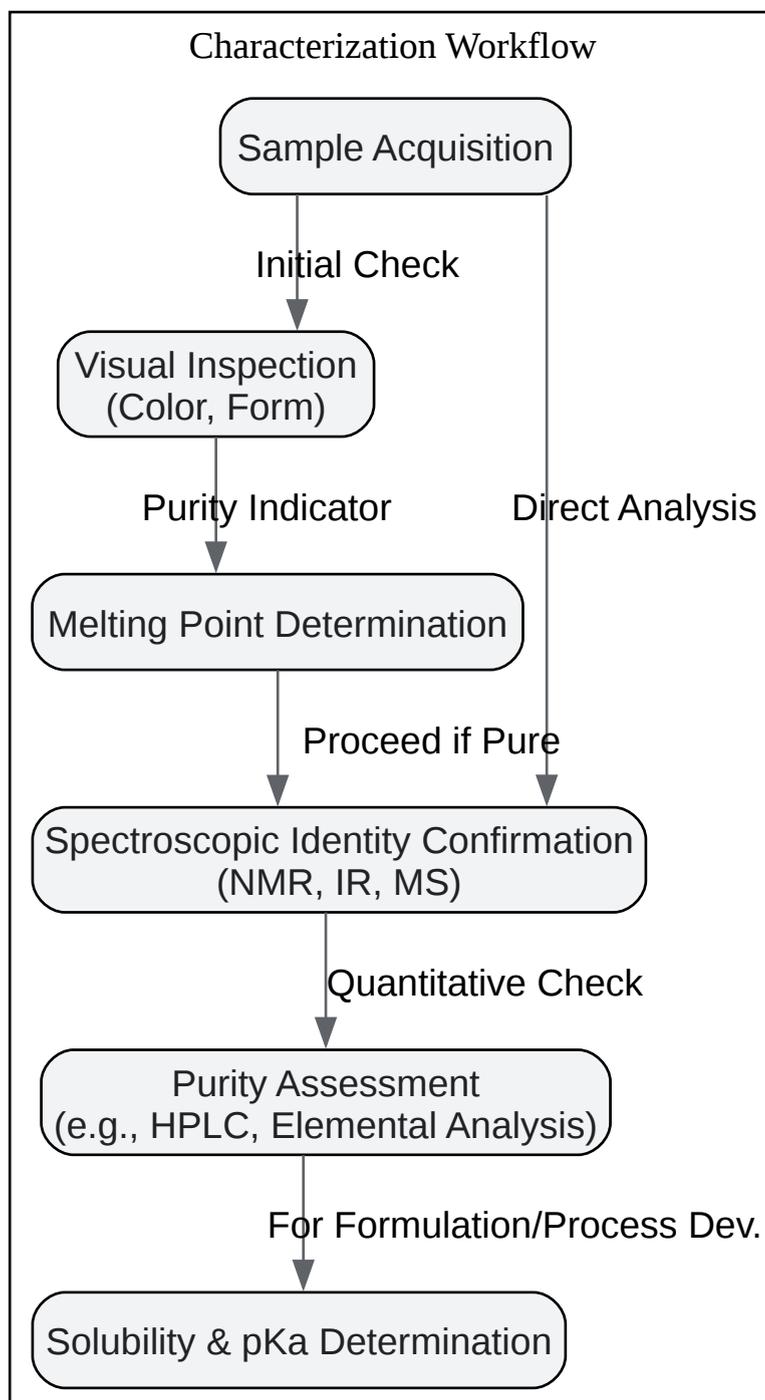
Physicochemical Characterization: An Experimental Approach

While specific, experimentally verified data for **3-Cyano-4-isobutoxybenzoic acid** is not extensively documented in publicly available literature, its properties can be reliably predicted and characterized using standard analytical techniques. For comparative purposes, data for the closely related analogue, 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3), is often referenced.

Physical Property	Reported/Predicted Value (Analogue Data)	Significance & Rationale
Appearance	White to off-white solid	Provides a preliminary, qualitative measure of purity.
Melting Point	149-153 °C (for isopropoxy analogue)	A sharp melting range is a key indicator of high purity.[2]
Boiling Point	371.4 ± 27.0 °C (Predicted, for isopropoxy analogue)	Useful for purification methods like distillation under vacuum, though decomposition may occur at atmospheric pressure. [2]
pKa	4.09 ± 0.10 (Predicted, for isopropoxy analogue)	The acidity of the carboxylic acid group dictates its reactivity and solubility in aqueous solutions of varying pH.[2]
Solubility	Enhanced solubility in organic solvents	The isobutoxy group imparts lipophilicity, facilitating reactions in non-polar media. [1]

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of **3-Cyano-4-isobutoxybenzoic acid** involves a sequence of tests designed to confirm identity, purity, and key physical properties.



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Caption: Workflow for the physical characterization of **3-Cyano-4-isobutoxybenzoic acid**.

Experimental Protocols for Core Characterization

The following protocols are designed to be self-validating, providing researchers with robust methods for analyzing **3-Cyano-4-isobutoxybenzoic acid**.

Melting Point Determination

- Objective: To determine the melting range as an indicator of purity.
- Methodology:
 - Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.
 - Instrumentation: Use a calibrated digital melting point apparatus.
 - Procedure:
 - Load a small amount of the finely powdered solid into a capillary tube.
 - Place the tube in the apparatus and heat at a rapid rate (e.g., 10-15 °C/min) to find the approximate melting point.
 - Allow the apparatus to cool and repeat with a fresh sample, this time heating at a slower ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
 - Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (< 2 °C) suggests high purity.

Solubility Assessment

- Objective: To qualitatively or quantitatively determine the solubility in solvents relevant to synthesis and drug development.
- Methodology:
 - Solvent Selection: Choose a range of solvents, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, ethyl acetate, dichloromethane, and tetrahydrofuran.

- Procedure (Qualitative):
 - To 1 mL of the chosen solvent in a vial, add ~1-2 mg of the compound.
 - Stir or vortex the mixture at room temperature for 1-2 minutes.
 - Visually observe if the solid dissolves completely.
- Procedure (Quantitative):
 - Prepare a saturated solution by adding an excess of the compound to a known volume of solvent.
 - Stir the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
 - Filter the solution to remove undissolved solid.
 - Analyze a known volume of the filtrate using a calibrated analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration.

Spectroscopic and Structural Analysis

Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework.

- ¹H NMR Spectroscopy (Expected Data):
 - Rationale: The number of signals, their chemical shifts, splitting patterns, and integration values correspond directly to the different types of protons in the molecule.
 - Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The carboxylic acid proton is best observed in DMSO-d₆.

Expected Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~7.8-8.0	Multiplet	2H	Aromatic-H
~7.1-7.3	Multiplet	1H	Aromatic-H
~3.9	Doublet	2H	-O-CH ₂ -CH-
~2.1	Multiplet	1H	-CH ₂ -CH-(CH ₃) ₂
~1.0	Doublet	6H	-CH-(CH ₃) ₂

- ¹³C NMR Spectroscopy (Expected Data):

- Rationale: Provides information on the number and electronic environment of all unique carbon atoms.

Expected Chemical Shift (δ) ppm	Assignment
~166	C=O (Carboxylic Acid)
~162	Aromatic C-O
~134	Aromatic C-H
~132	Aromatic C-H
~118	Aromatic C-CN
~116	Aromatic C-H
~115	C≡N (Nitrile)
~108	Aromatic C-C=O
~75	-O-CH ₂ -
~28	-CH-(CH ₃) ₂
~19	-CH-(CH ₃) ₂

Infrared (IR) Spectroscopy

- Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
- Protocol (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by taking a background spectrum.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact.
 - Acquire the spectrum.

Expected Absorption (cm ⁻¹)	Functional Group
~3300-2500 (broad)	O-H stretch (Carboxylic Acid)
~2230-2210	C≡N stretch (Nitrile)
~1710-1680	C=O stretch (Carboxylic Acid)
~1600, ~1470	C=C stretch (Aromatic)
~1250, ~1050	C-O stretch (Ether and Acid)

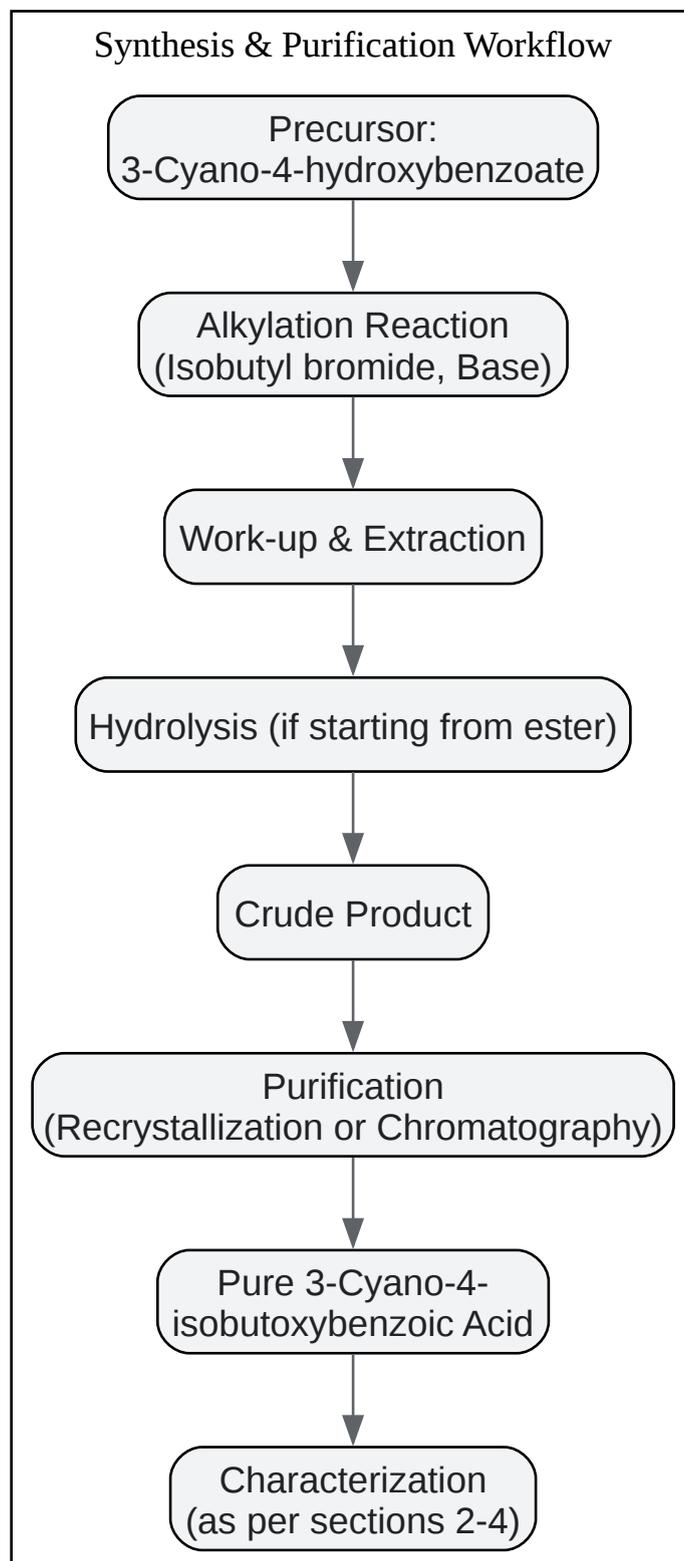
Mass Spectrometry (MS)

- Rationale: MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
- Expected Result: In a high-resolution mass spectrum (HRMS), the primary observation would be the molecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₁₂H₁₃NO₃.

Synthesis and Purification Overview

Obtaining a pure sample is a prerequisite for accurate characterization. The synthesis of **3-Cyano-4-isobutoxybenzoic acid** typically involves the alkylation of a 3-cyano-4-

hydroxybenzoic acid precursor.[1]



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Caption: A simplified workflow for the synthesis and purification of the title compound.

Purification via recrystallization is a self-validating system; the formation of well-defined crystals from a suitable solvent system is a strong indicator of purity, which is then confirmed by melting point analysis and spectroscopy.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Cyano-4-isobutoxybenzoic acid** is not widely available, data from analogous compounds such as 4-cyanobenzoic acid and other substituted benzoic acids suggest the following precautions:

- Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[3]

Conclusion

3-Cyano-4-isobutoxybenzoic acid is a compound of significant interest to synthetic and medicinal chemists. While comprehensive physical data in the public domain is limited, its characteristics can be thoroughly investigated using the robust, standard analytical protocols detailed in this guide. By applying these methodologies, researchers can ensure the quality and identity of their material, enabling reliable and reproducible results in drug discovery and development endeavors.

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Sources

- [1. Buy 3-Cyano-4-isobutoxybenzoic acid | 528607-60-5 \[smolecule.com\]](#)
- [2. 3-CYANO-4-ISOPROPOXYBENZOIC ACID | 258273-31-3 \[chemicalbook.com\]](#)
- [3. fishersci.com \[fishersci.com\]](#)
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